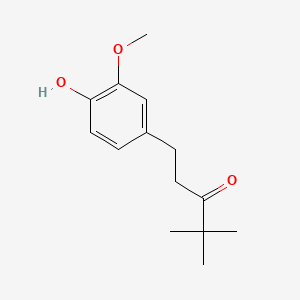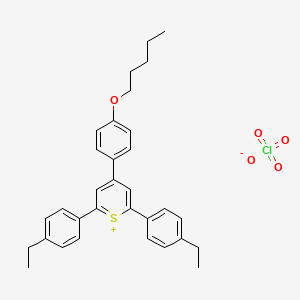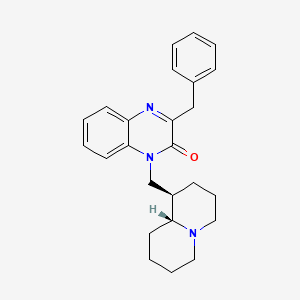
Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of Benzyl and Octahydroquinolizinylmethyl Groups: These groups can be introduced through nucleophilic substitution or addition reactions, often requiring specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound can affect various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Dihydroquinoxaline: A reduced form of quinoxaline.
Quinoxaline N-oxide: An oxidized derivative of quinoxaline.
Uniqueness
Quinoxalin-2(1H)-one, 3-benzyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its complex structure allows for diverse applications and interactions that simpler quinoxaline derivatives may not exhibit.
For precise and detailed information, consulting scientific literature and specialized databases is recommended
Properties
CAS No. |
97147-32-5 |
|---|---|
Molecular Formula |
C25H29N3O |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-benzylquinoxalin-2-one |
InChI |
InChI=1S/C25H29N3O/c29-25-22(17-19-9-2-1-3-10-19)26-21-12-4-5-14-24(21)28(25)18-20-11-8-16-27-15-7-6-13-23(20)27/h1-5,9-10,12,14,20,23H,6-8,11,13,15-18H2/t20-,23-/m1/s1 |
InChI Key |
FINIUAZAPYRBRY-NFBKMPQASA-N |
Isomeric SMILES |
C1CCN2CCC[C@@H]([C@H]2C1)CN3C4=CC=CC=C4N=C(C3=O)CC5=CC=CC=C5 |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN3C4=CC=CC=C4N=C(C3=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


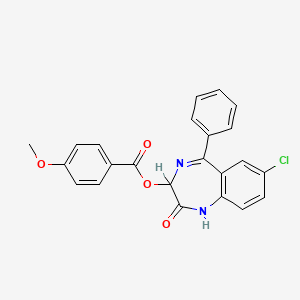
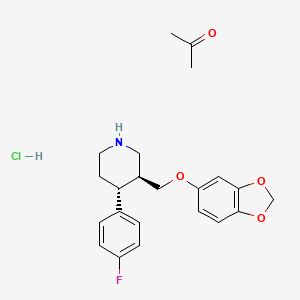
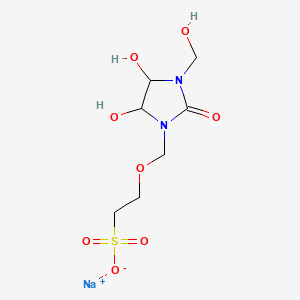
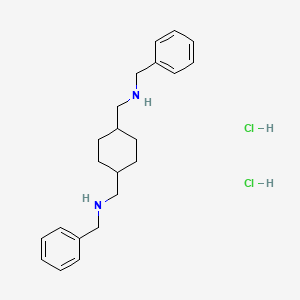
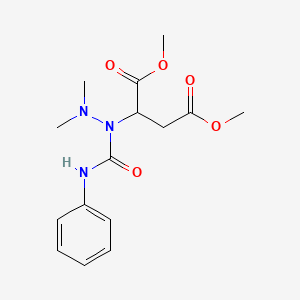
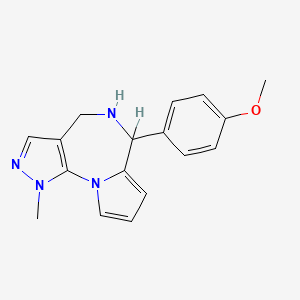
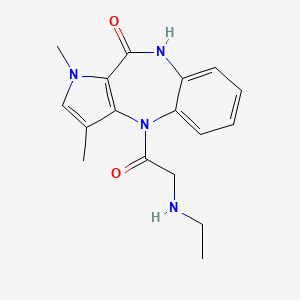
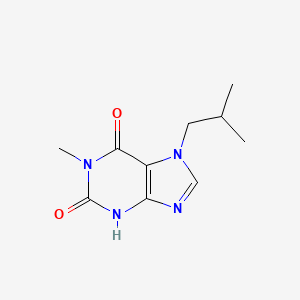
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
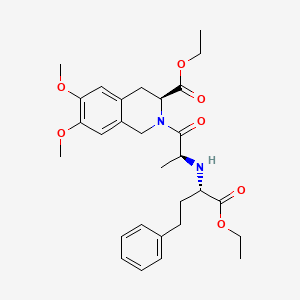
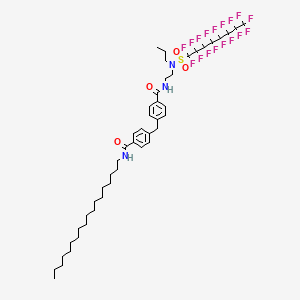
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
